

"3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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An In-Depth Technical Guide to the Chemical Properties and Applications of **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid**

Introduction: A Privileged Scaffold in Modern Chemistry

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing targeted therapeutics, particularly kinase inhibitors.^{[1][2][3]} This guide focuses on a specific, highly functionalized derivative: **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid**. The strategic placement of a chloro group at the 3-position and a carboxylic acid at the 2-position creates a versatile building block, offering multiple reaction vectors for constructing complex molecular architectures. This document serves as a technical resource for researchers and drug development professionals, providing in-depth insights into its chemical properties, synthesis, reactivity, and potential applications.

Core Physicochemical Properties

The fundamental properties of **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid** are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	842973-65-3	[4]
Molecular Formula	C ₇ H ₄ ClN ₃ O ₂	[4] [5]
Molecular Weight	197.58 g/mol	[4]
Monoisotopic Mass	196.9992 Da	[5]
InChIKey	RIWROFKWJCRDJY-UHFFFAOYSA-N	[5]
Canonical SMILES	C1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1	[5]
Predicted XlogP	0.8	[5]

Synthesis and Strategic Considerations

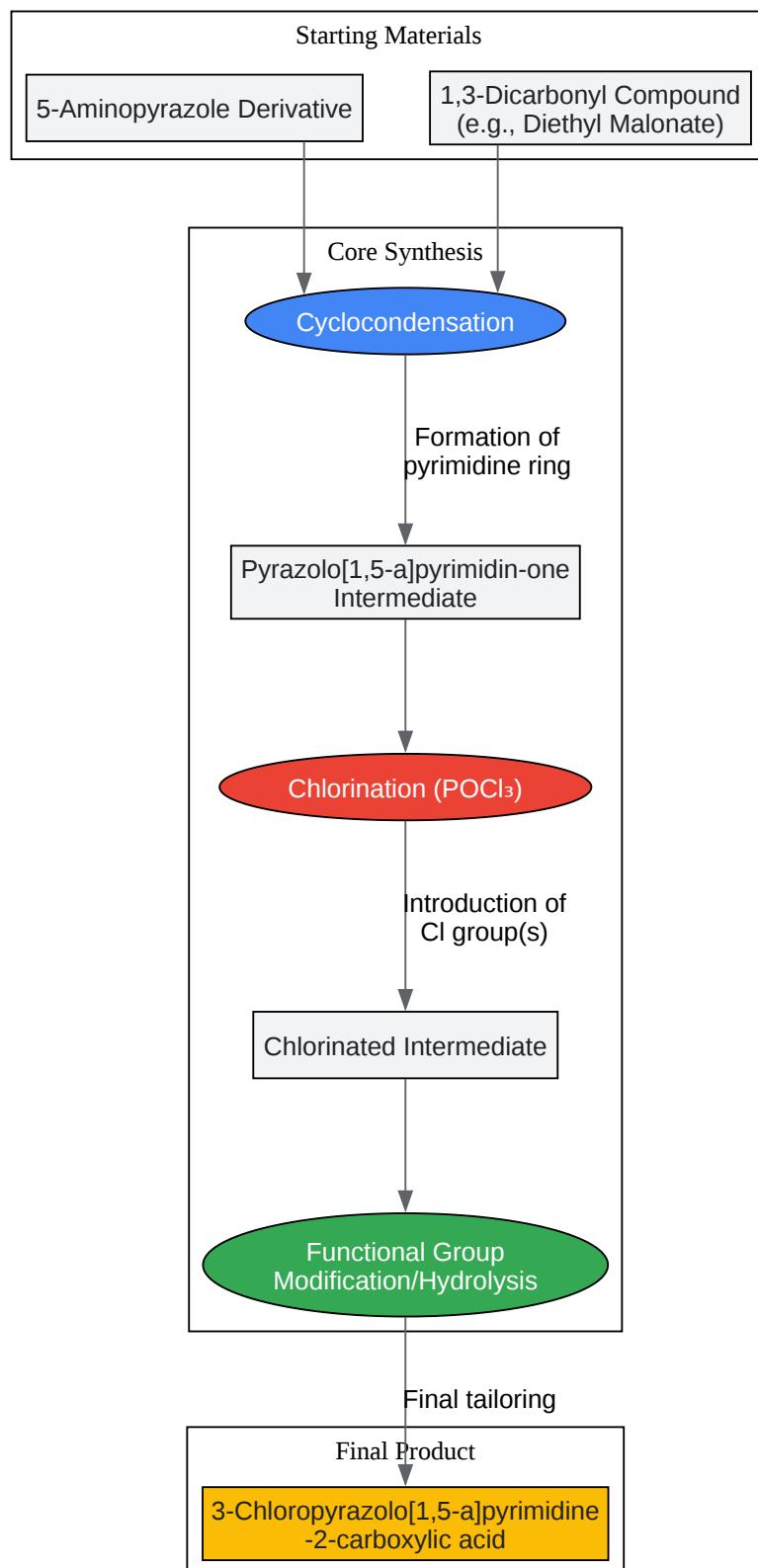
While direct, published synthesis routes for this exact molecule are not readily available in the provided search results, a plausible and chemically sound pathway can be designed based on established methodologies for analogous pyrazolo[1,5-a]pyrimidines.[\[2\]](#)[\[6\]](#) The most common approach involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable 1,3-bielectrophilic partner.

A logical synthetic strategy would proceed as follows:

- Cyclocondensation: Reaction of a 5-aminopyrazole-4-carboxylate ester with a malonic acid derivative.
- Chlorination: Introduction of the chlorine atom at the C3 position. This is often a challenging step and may require specific reagents to achieve the desired regioselectivity. An alternative is to start with a pre-functionalized pyrazole.
- Hydrolysis: Conversion of the ester to the final carboxylic acid.

A more direct and established route for similar scaffolds involves starting with 5-aminopyrazole and reacting it with a malonic acid equivalent, followed by chlorination. For instance, the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is achieved by reacting 5-amino-3-

methylpyrazole with diethyl malonate, followed by chlorination with phosphorus oxychloride (POCl_3).^[2] Adapting this, one could envision a pathway where the carboxylic acid or its ester is installed prior to or during the cyclization step.



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Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Chemical Reactivity and Derivatization Potential

The true value of **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid** lies in its dual reactivity, providing orthogonal handles for molecular elaboration.

- The Carboxylic Acid (C2-Position): This group is a primary site for modification, most commonly through amide bond formation. This reaction is fundamental in drug discovery for exploring the Structure-Activity Relationship (SAR) by introducing a diverse range of amine-containing fragments.^[1] The carboxylic acid is typically activated in situ using coupling reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), EDCI, or HOBt to facilitate the reaction with a primary or secondary amine.^{[1][7]}
- The Chloro Group (C3-Position): The chlorine atom activates the pyrimidine ring for various transformations. It can serve as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions with amines, thiols, or alcohols. Furthermore, it is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.^{[2][6]} These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity and enabling access to novel chemical space.

Exemplary Protocol: Amide Coupling via HATU

This protocol describes a general, robust method for synthesizing amide derivatives from the title compound, a critical step in building a library of potential drug candidates.^[1]

Objective: To couple **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid** with a representative primary amine (e.g., benzylamine).

Materials:

- **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid** (1.0 eq)
- Benzylamine (1.2 eq)
- HATU (1.2 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

- Anhydrous Dimethylformamide (DMF)
- Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
- Ethyl acetate, saturated sodium bicarbonate solution, brine, water
- Anhydrous magnesium or sodium sulfate
- Silica gel for column chromatography

Step-by-Step Methodology:

- Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add **3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid** (1.0 eq) and dissolve it in anhydrous DMF.
- Reagent Addition: Add HATU (1.2 eq), the chosen amine (benzylamine, 1.2 eq), and the base (TEA, 2.5 eq) to the solution. The base is crucial to neutralize the hexafluorophosphate salt byproduct and the carboxylic acid proton.
- Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Standard workflow for HATU-mediated amide coupling.

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, especially protein kinases.

- **Kinase Inhibition:** Derivatives of this scaffold have been extensively developed as potent inhibitors of various kinases. For example, pyrazolo[1,5-a]pyrimidines have shown significant activity as selective PI3K δ inhibitors for treating inflammatory diseases like asthma and COPD.^[2] The core structure effectively mimics the hinge-binding motif of ATP. Other studies have demonstrated their potential as dual inhibitors of CDK2 and TRKA for anticancer applications.^[3] The title compound is an ideal starting point for synthesizing libraries of such inhibitors, using the C2-carboxylic acid for SAR exploration and the C3-chloro group for modulating properties or adding new interaction points.
- **Antitubercular Agents:** The related tetrahydropyrazolo[1,5-a]pyrimidine carboxamide scaffold was identified as a potent hit series against *Mycobacterium tuberculosis*.^[7] The core structure is crucial for the compound's activity, and derivatization, particularly at the carboxamide position, was key to optimizing its drug-like properties and *in vivo* efficacy.^[7] This highlights the potential of the title compound as a building block for developing new anti-infective agents.

Conclusion

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value, strategically functionalized heterocyclic compound. Its physicochemical properties, combined with the orthogonal reactivity of the chloro and carboxylic acid groups, make it an exceptionally versatile platform for chemical synthesis. For researchers in drug discovery, it represents a powerful starting point for the rapid generation of diverse compound libraries targeting critical enzymes like protein kinases and for developing novel therapeutics against infectious diseases. The robust chemical methodologies available for its modification underscore its importance as a key building block in the pursuit of next-generation medicines.

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References

- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C₇H₄CIN₃O₂) [pubchemlite.lcsb.uni.lu]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335172#3-chloropyrazolo-1-5-a-pyrimidine-2-carboxylic-acid-chemical-properties]

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